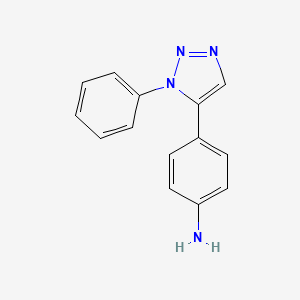
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. One common method is the reaction of 2-aminobenzophenone with o-phenylenediamine in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles.
Applications De Recherche Scientifique
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom in the ring.
2-Aminophenylbenzothiazole: Contains a benzothiazole ring instead of benzimidazole.
2-Aminophenylthiazole: Contains a thiazole ring instead of benzimidazole.
Uniqueness
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
10173-54-3 |
|---|---|
Formule moléculaire |
C15H15N3 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,16H2,1-2H3,(H,17,18) |
Clé InChI |
XVGNXIPGIPGMTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


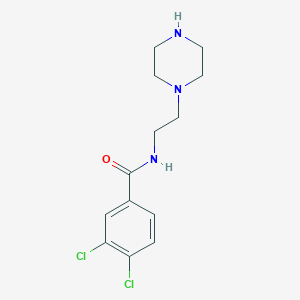
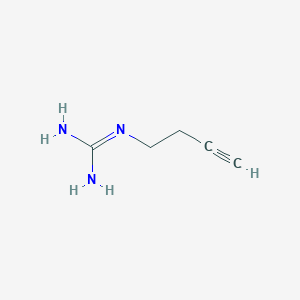
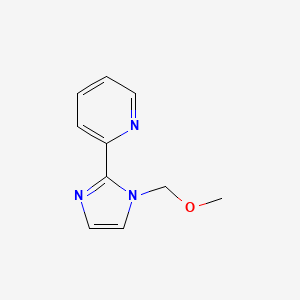
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
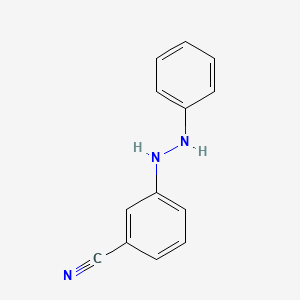

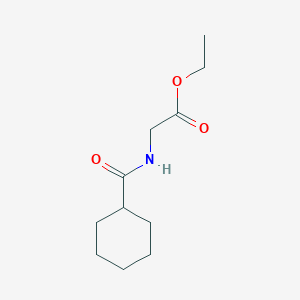

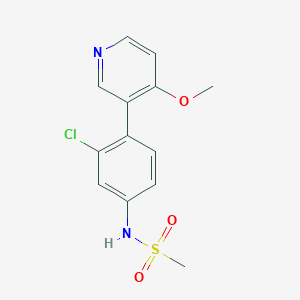
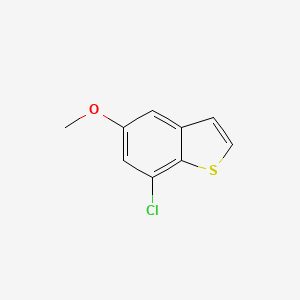

![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
